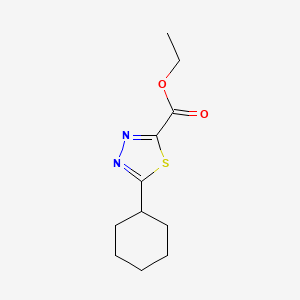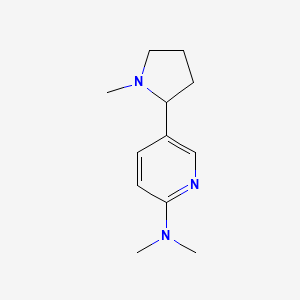
N,N-Dimethyl-5-(1-methylpyrrolidin-2-yl)pyridin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Dimethyl-5-(1-methylpyrrolidin-2-yl)pyridin-2-amine is a chemical compound with the molecular formula C12H18N2 It is a derivative of pyridine and pyrrolidine, featuring a dimethylamino group attached to the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-5-(1-methylpyrrolidin-2-yl)pyridin-2-amine typically involves the reaction of 2-aminopyridine with a suitable alkylating agent. One common method is the alkylation of 2-aminopyridine with 1-methyl-2-pyrrolidinyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound with high purity .
Analyse Des Réactions Chimiques
Types of Reactions
N,N-Dimethyl-5-(1-methylpyrrolidin-2-yl)pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; in solvents like ether or THF.
Substitution: Various nucleophiles such as halides, amines, or thiols; in polar aprotic solvents.
Major Products Formed
Oxidation: N-oxides of the parent compound.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Compounds with different substituents replacing the dimethylamino group.
Applications De Recherche Scientifique
N,N-Dimethyl-5-(1-methylpyrrolidin-2-yl)pyridin-2-amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, such as acting as a ligand for certain biological targets.
Mécanisme D'action
The mechanism of action of N,N-Dimethyl-5-(1-methylpyrrolidin-2-yl)pyridin-2-amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N-Dimethyl-2-pyridinamine: Similar structure but lacks the pyrrolidine ring.
N,N-Dimethyl-4-pyridinamine: Similar structure with the dimethylamino group at a different position on the pyridine ring.
N,N-Dimethyl-3-pyridinamine: Another positional isomer with the dimethylamino group at the 3-position.
Uniqueness
N,N-Dimethyl-5-(1-methylpyrrolidin-2-yl)pyridin-2-amine is unique due to the presence of both the pyridine and pyrrolidine rings, which can confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C12H19N3 |
|---|---|
Poids moléculaire |
205.30 g/mol |
Nom IUPAC |
N,N-dimethyl-5-(1-methylpyrrolidin-2-yl)pyridin-2-amine |
InChI |
InChI=1S/C12H19N3/c1-14(2)12-7-6-10(9-13-12)11-5-4-8-15(11)3/h6-7,9,11H,4-5,8H2,1-3H3 |
Clé InChI |
GTLAIPDLSVFKSX-UHFFFAOYSA-N |
SMILES canonique |
CN1CCCC1C2=CN=C(C=C2)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



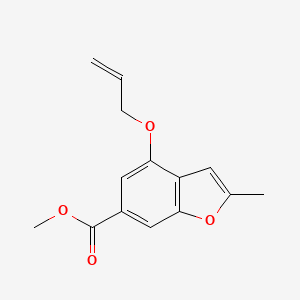
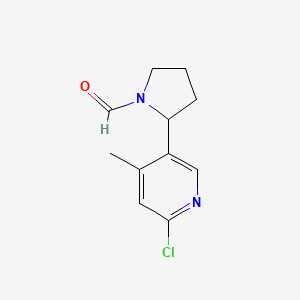

![4-(Benzo[d]thiazol-2-yl)-1H-pyrrole-3-carbonitrile](/img/structure/B11802213.png)




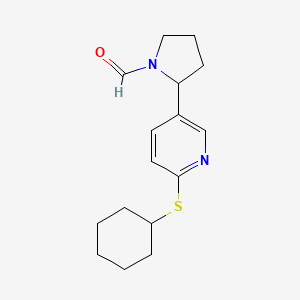
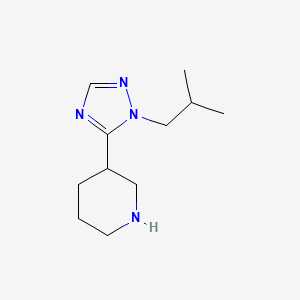
![2-amino-1-[(3S)-3-[benzyl(cyclopropyl)amino]piperidin-1-yl]-3-methylbutan-1-one](/img/structure/B11802246.png)
